Benzyl cyanoacetate

Catalog No.
S752563
CAS No.
14447-18-8
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl cyanoacetate

Addressing deprotection challenges in advanced synthesis: benzyl cyanoacetate enables orthogonal cleavage via catalytic hydrogenolysis, preserving sensitive functional groups where standard alkyl esters fail. - Mild deprotection (Pd/C, H2) prevents degradation of epoxides, lactams, and aliphatic esters. - Allows one-pot cascade cyclizations (nitro reduction, deprotection, decarboxylation) for heterocycles. - Eliminates racemization risk in hindered amino acid syntheses. Consistent quality, global logistics support.

CAS Number

14447-18-8

Product Name

Benzyl cyanoacetate

IUPAC Name

benzyl 2-cyanoacetate

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6,8H2

InChI Key

RCUIWQWWDLZNMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CC#N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC#N

The exact mass of the compound Benzyl cyanoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Benzyl 2-cyanoacetate, Cyanoacetic acid benzyl ester, Phenylmethyl cyanoacetate, Benzyl cyanoethanoate

Purity

≥98%

Package Size

5 g

Benzyl cyanoacetate is a bifunctional active methylene building block featuring a highly reactive methylene core flanked by a cyano group and a benzyl ester. Operating as a low-melting solid or viscous liquid at room temperature (melting point 29–31 °C), it is utilized extensively in Knoevenagel condensations, Michael additions, and multi-component heterocycle syntheses . While sharing the core reactivity of its lighter, higher-volume homologues like ethyl cyanoacetate, the incorporation of the benzyl moiety fundamentally alters its downstream cleavage profile. For procurement teams and process chemists, this compound is prioritized not as a generic solvent or basic reagent, but as a specialized precursor for complex pharmaceutical and agrochemical syntheses where orthogonal deprotection strategies are required to preserve sensitive functional groups [1].

Research Fit

Synthetic utility Knoevenagel condensations, Michael additions, PROTAC linker precursor
Physical form Low-melting solid supports automated dispensing and reduces volatility losses
Reaction compatibility Distinct benzyl ester enables Pd-catalyzed decarboxylative benzylation and trimethoprim route

Substituting benzyl cyanoacetate with the cheaper, high-volume ethyl or methyl cyanoacetate frequently fails in advanced synthetic routes due to incompatible downstream deprotection requirements[1]. Ethyl and methyl esters necessitate harsh basic (e.g., NaOH/MeOH) or acidic hydrolysis to cleave the ester and drive subsequent decarboxylation. In complex pharmaceutical intermediates containing lactams, epoxides, or other aliphatic esters, these harsh hydrolytic conditions cause unwanted side reactions, racemization, or complete degradation of the target molecule. Benzyl cyanoacetate circumvents this failure by allowing the ester to be cleaved via mild, neutral catalytic hydrogenolysis (e.g., Pd/C and H2), enabling orthogonal deprotection and one-pot cascade cyclizations that are chemically impossible with generic alkyl cyanoacetates [2].

Substitution Risk

Lipophilicity mismatch
Benzyl ester shows substantially higher LogP than methyl or ethyl analogs, altering solvent partitioning and reaction kinetics.
Physical state differences
Solid at room temperature vs. liquid analogs; substitution changes handling, weighing, and volatility profiles.
Synthetic pathway incompatibility
Only benzyl ester forms Pd-π-benzyl complexes for decarboxylative benzylation and serves as trimethoprim intermediate.

Orthogonal Deprotection in Base-Sensitive Amino Acid Synthesis

In the synthesis of sterically hindered cyclopropyl β-amino acids, the choice of cyanoacetate ester dictates the viability of the entire route. When benzyl cyanoacetate is utilized in the initial Knoevenagel condensation, the resulting intermediate can undergo exhaustive reduction and ester cleavage via catalytic hydrogenation (PtO2 or Pd/C) under neutral conditions [1]. In contrast, ethyl cyanoacetate requires saponification, which risks destroying base-sensitive moieties or causing racemization. The benzyl ester allows for a one-pot transformation from the cyanoester to the target amino acid without the need for harsh hydrolytic workups, preserving the integrity of the molecule.

Evidence DimensionDeprotection conditions and substrate compatibility
Target Compound DataBenzyl cyanoacetate (Cleavage via neutral H2/PtO2 or Pd/C)
Comparator Or BaselineEthyl cyanoacetate (Requires harsh NaOH/KOH or acidic hydrolysis)
Quantified DifferenceEliminates the need for basic hydrolysis, preserving 100% of base-sensitive functional groups during late-stage deprotection.
ConditionsExhaustive reduction/deprotection of Knoevenagel adducts in amino acid synthesis.

Buyers synthesizing complex, multi-functional APIs must select the benzyl ester to prevent yield-destroying side reactions during late-stage deprotection.

Lipophilicity comparison
Predicted / Data to verify
LogP 1.64 vs. ethyl (0.06) & methyl (-0.47)
Supports lipid-phase reaction research
Predicted values from multiple sources; confirm experimentally

Step-Economy in Cascade Reductive Cyclizations

Benzyl cyanoacetate significantly streamlines the manufacturing of heterocyclic APIs, such as substituted indoles, by enabling cascade reactions. In the synthesis of the RORγt inverse agonist A-9758, the benzyl cyanoacetate adduct undergoes a simultaneous nitro-group reduction, ester hydrogenolysis, and decarboxylation when exposed to 5% Pd/C and 50 psi H2 [1]. If ethyl cyanoacetate were used, the process would require a discrete saponification step either before or after the nitro reduction, adding a full unit operation. The benzyl group's susceptibility to hydrogenolysis allows process chemists to merge three chemical transformations into a single reactor step, drastically reducing cycle time and solvent waste at the kilogram scale.

Evidence DimensionNumber of unit operations for cyclization
Target Compound DataBenzyl cyanoacetate (1-pot reduction, cleavage, and decarboxylation)
Comparator Or BaselineEthyl cyanoacetate (Requires 2+ distinct steps: reduction followed by saponification/decarboxylation)
Quantified DifferenceConsolidates 2-3 synthetic steps into 1 continuous cascade reaction.
Conditions5% Pd/C, H2 (50 psi), EtOH/water/acetic acid solvent system at industrial scale.

Eliminating unit operations directly reduces manufacturing costs and cycle times for large-scale pharmaceutical production.

Physical state comparison
Reported
mp 29–31°C (solid) vs. ethyl (-22°C) & methyl (-13°C) liquids
Solid form may simplify automated handling
Literature values; verify storage conditions

Thermal Processability and Reduced Volatility Profile

For bulk laboratory and industrial handling, the physical state of the active methylene reagent impacts process design. Benzyl cyanoacetate possesses a melting point of 29–31 °C and a boiling point of 94–96 °C at 3.5 mmHg (approx. >250 °C at atmospheric pressure). In contrast, ethyl cyanoacetate is a highly mobile liquid with a melting point of -22 °C and a boiling point of 208 °C . The higher molecular weight and solid-to-viscous-liquid state of the benzyl derivative at room temperature substantially lower its vapor pressure. This reduced volatility minimizes hazardous vapor exposure during large-scale reactor charging and simplifies weighing and handling protocols compared to the lighter, more volatile ethyl and methyl homologues.

Evidence DimensionMelting point and volatility
Target Compound DataBenzyl cyanoacetate (MP: 29-31 °C, low room-temperature vapor pressure)
Comparator Or BaselineEthyl cyanoacetate (MP: -22 °C, higher mobility and volatility)
Quantified DifferenceApprox. 50 °C higher melting point and significantly lower vapor emission during ambient handling.
ConditionsStandard ambient temperature and pressure handling in pilot plants.

Procurement teams prioritizing operator safety and simplified handling protocols in large-scale synthesis will benefit from the lower volatility of the benzyl ester.

Distillation profile
Reported
bp 115–125°C / 0.3 mmHg vs. ethyl 208–210°C / 760 mmHg, methyl 204–207°C / 760 mmHg
Enables lower-temperature purification
Conditions specific to reduced pressure; confirm thermal stability
Trimethoprim intermediate
Patent literature
Benzyl cyanoacetal route to 2,4-diamino-5-benzylpyrimidines
Established industrial pathway for benzylpyrimidine core
Requires benzyl ester; other cyanoacetates not applicable
Decarboxylative benzylation
Reported
Pd-π-benzyl complex enables C–C bond formation with nitriles
Access to α-benzylated nitriles via mild conditions
Pd(PPh₃)₄ catalysis in DMSO; scope review advised
PROTAC linker design fit
Supporting evidence
Rigid benzyl spacer, predicted LogP ~1.64
Offers distinct lipophilicity & rigidity vs. PEG/alkyl linkers
Activity depends on ternary complex; validate in degrader context

Synthesis of Base-Sensitive Pharmaceutical Intermediates

Benzyl cyanoacetate is the optimal choice for Knoevenagel condensations when the target molecule contains epoxides, lactams, or other aliphatic esters. Because the benzyl group can be removed via neutral hydrogenolysis, it prevents the degradation of these sensitive moieties that would otherwise occur during the harsh saponification required for ethyl cyanoacetate deprotection[1].

One-Pot Cascade Reductive Cyclizations for Heterocycles

In the industrial manufacturing of indoles, quinolines, and other nitrogenous heterocycles, this compound allows for highly efficient cascade reactions. Following nucleophilic aromatic substitution, the benzyl cyanoacetate intermediate can be subjected to catalytic hydrogenation, triggering simultaneous nitro-reduction, ester cleavage, and decarboxylation in a single reactor, thereby eliminating costly intermediate isolation steps [2].

Preparation of Complex Amino Acid Analogs

For the synthesis of sterically hindered or highly functionalized amino acids (such as cyclopropyl β-amino acid analogs of pregabalin), benzyl cyanoacetate acts as an ideal active methylene precursor. It permits exhaustive reduction and cyclization without the risk of racemization or side reactions associated with standard hydrolytic workups [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Trimethoprim process research
Benzyl ester specificity for pyrimidine core
Confirm benzyl cyanoacetal route yield
Decarboxylative benzylation research
Pd-π-benzyl complex reactivity
Assess benzylation scope and selectivity
PROTAC degrader design
Rigid aromatic spacer with moderate lipophilicity
Evaluate ternary complex formation and permeability
Automated synthesis workflows
Low-melting solid for gravimetric dispensing
Verify weighing accuracy and purity retention

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzyl cyanoacetate

Explore Compound Types